Home > Products > Building Blocks P6370 > 3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)propanoic acid
3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)propanoic acid - 1255147-29-5

3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)propanoic acid

Catalog Number: EVT-1711436
CAS Number: 1255147-29-5
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)propanoic acid is a chemical compound with the molecular formula C10_{10}H11_{11}N3_3O2_2, classified as a substituted imidazo[1,2-a]pyrimidine. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry, where it may serve as a scaffold for developing therapeutic agents. The compound is notable for its structural features that include an imidazo[1,2-a]pyrimidine core, which is often associated with various pharmacological properties.

Source and Classification

This compound can be sourced from commercial suppliers such as Sigma-Aldrich, where it is listed under the CAS number 1255147-29-5. It falls under the category of heterocyclic compounds, specifically within the subclass of imidazo[1,2-a]pyrimidines. These compounds are characterized by their bicyclic structure consisting of both imidazole and pyrimidine rings, making them significant in various chemical and biological applications.

Synthesis Analysis

Methods

The synthesis of 3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)propanoic acid can be approached through several methods. One common strategy involves the use of Meldrum's acid as a precursor in the formation of propanoic acid derivatives. This method allows for the parallel synthesis of various derivatives, enhancing efficiency and yield.

Technical Details

The synthesis typically requires the following steps:

  1. Formation of the Imidazo[1,2-a]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-amino-pyrimidines and aldehydes.
  2. Functionalization: The introduction of the propanoic acid moiety can be accomplished via acylation reactions or by using coupling agents that facilitate the attachment of carboxylic acid groups to the nitrogen atom in the imidazo ring.
  3. Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity 3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)propanoic acid.
Molecular Structure Analysis

Data

  • Molecular Weight: Approximately 201.22 g/mol.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a typical range for similar compounds.
Chemical Reactions Analysis

Reactions

3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)propanoic acid may participate in various chemical reactions due to its functional groups:

  • Esterification: Reacting with alcohols to form esters.
  • Amide Formation: Reaction with amines to produce amides.
  • Decarboxylation: Under specific conditions, it may lose carbon dioxide to form more reactive intermediates.

Technical Details

These reactions often require specific catalysts or conditions (e.g., heat or acidic environments) to proceed efficiently. For instance, esterification typically requires an acid catalyst and may involve refluxing the reactants.

Mechanism of Action

The mechanism of action for compounds like 3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)propanoic acid often involves interaction with biological targets such as enzymes or receptors. Although specific mechanisms for this compound may not be fully elucidated, similar imidazo[1,2-a]pyrimidines have been shown to inhibit certain enzymes involved in cancer pathways or inflammation.

Process and Data

Research indicates that these compounds can modulate signaling pathways related to cell proliferation and apoptosis. For instance:

  • Inhibition of Cyclooxygenase Enzymes: Some derivatives exhibit selective inhibition of cyclooxygenase enzymes (COX), which are involved in inflammatory processes.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dimethylformamide; limited solubility in water.

Chemical Properties

  • Acidity: Exhibits acidic properties due to the presence of the carboxylic acid group.
  • Stability: Generally stable under normal conditions but may degrade under extreme pH or temperature.

Relevant Data or Analyses

Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds.

Applications

3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)propanoic acid has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing anti-inflammatory or anticancer agents.
  • Biochemical Research: Investigating enzyme inhibition and signaling pathways related to disease processes.
Rationale for Targeting Imidazo[1,2-a]pyrimidine Derivatives in Medicinal Chemistry

Role of Heterocyclic Scaffolds in Bioactive Compound Design

Nitrogen-containing heterocyclic compounds constitute a cornerstone of modern medicinal chemistry, representing >75% of FDA-approved small-molecule drugs. Among these, fused bicyclic frameworks demonstrate exceptional versatility due to their capacity for structural diversification and biomimetic properties. The imidazo[1,2-a]pyrimidine scaffold exemplifies this privileged architecture, serving as a synthetic bioisostere of purine nucleobases (adenine and guanine) that enables targeted interaction with biological macromolecules while resisting enzymatic degradation [1] [6]. This bioisosterism facilitates binding to purine-recognition sites across diverse enzyme families, including kinases, GPCRs, and cytochrome P450 isoforms, enabling broad therapeutic applications ranging from antifungal to anticancer agents [2].

The scaffold's synthetic tractability further enhances its drug discovery utility. As extensively documented by Goel et al., imidazo[1,2-a]pyrimidines readily form through multicomponent reactions, intramolecular cyclizations, and carbon-heteroatom bond-forming reactions under mild conditions [6]. This permits efficient decoration with pharmacophoric elements at positions C-2, C-3, C-5, C-6, and C-7, enabling precise optimization of steric, electronic, and solubility properties. The 3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)propanoic acid derivative exemplifies this strategy, where the propanoic acid chain at C-2 enhances water solubility while the C-7 methyl group tunes electron density [9].

Table 1: Comparative Analysis of Heterocyclic Scaffolds in Drug Discovery

Heterocyclic CoreSynthetic AccessibilityBioisosteric MimicryRepresentative Drugs
Imidazo[1,2-a]pyrimidineHigh (multicomponent reactions)Purine basesDivaplon, Fasiplon
BenzimidazoleModeratePurinesAbemaciclib, Veliparib
Imidazo[1,2-a]pyridineHighNot significantZolpidem, Alpidem
Pyrazolo[3,4-d]pyrimidineModeratePurinesSildenafil, Ticagrelor

Structural Advantages of the Imidazo[1,2-a]pyrimidine Core for Pharmacological Modulation

The imidazo[1,2-a]pyrimidine system offers distinct three-dimensional features that enable high-affinity, selective target engagement. Quantum chemical analyses reveal significant electron delocalization across the fused ring system, creating polarized regions ideal for forming hydrogen bonds, cation-π interactions, and halogen bonding networks with protein targets [4] [9]. The C-3 position acts as an electrophilic hotspot, readily accommodating Mannich bases, Schiff bases, or other electrophiles that enhance target affinity—as demonstrated by antifungal derivatives exhibiting sub-micromolar inhibition of Candida albicans CYP51 through C-3 arylamide substituents [1].

Density Functional Theory (DFT) studies on derivatives like 3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)propanoic acid reveal frontier molecular orbital (FMO) energies conducive to charge-transfer interactions with biological targets. The HOMO-LUMO energy gap (ΔE ≈ 3.5-4.2 eV) indicates kinetic stability while permitting selective electrophilic attack—a balance crucial for maintaining metabolic stability while enabling target covalent binding when designed [4] [9]. The propanoic acid side chain in particular enhances dipole moment (>5 Debye), improving aqueous solubility without compromising membrane permeability—addressing a key limitation of many fused heterocycles.

Table 2: Quantum Chemical Parameters of Imidazo[1,2-a]pyrimidine Derivatives

Substituent PatternHOMO Energy (eV)LUMO Energy (eV)Dipole Moment (Debye)Binding Affinity to Targets (kcal/mol)
7-Methyl-C2-propanoic acid-6.12-1.975.3-9.1 (hACE2)
3-Nitroso-2-phenyl-5.87-2.154.1-7.8 (Spike protein)
3-(4-Methoxyphenyl)-5.95-2.083.8-8.2 (Tubulin)
2-Phenyl-7-ethoxy-6.04-1.892.9-7.5 (COX-2)

The scaffold's π-deficient character enables favorable stacking interactions in enzyme binding pockets, particularly with aromatic residues in kinase ATP-binding sites. This property underpins the nanomolar tubulin polymerization inhibition observed with C-3 benzimidazole conjugates, where the imidazopyrimidine core engages in π-stacking with βTyr202 and βLeu248 while the benzimidazole moiety hydrogen-bonds with αThr179 [2] [7]. Additionally, the nitrogen at position 1 serves as an indispensable hydrogen bond acceptor, crucial for interactions with conserved residues in targets like cyclooxygenase-2 (COX-2) and cytochrome bcc complex (QcrB) [5] [8].

Historical Context: Evolution of Imidazo-Fused Heterocycles in Drug Discovery

Imidazo[1,2-a]pyrimidine chemistry originated in the 1960s with Chichibabin's landmark synthesis via 2-aminopyrimidine and α-haloketone condensations [6]. Early derivatives demonstrated anxiolytic properties, leading to clinical candidates like divaplon, fasiplon, and taniplon in the 1980s-1990s—though development was discontinued due to benzodiazepine-like side effects [1] [6]. The 1990s witnessed diversification into cardiovascular applications, with derivatives showing bronchospasmolytic activity and calcium channel blockade [7].

The 2000s marked a therapeutic renaissance through structure-activity relationship (SAR) optimization. Key milestones included: (1) Introduction of C-3 carboxamide groups enabling kinase inhibition (p38 MAPK IC50 ≈ 50 nM for arthritis applications); (2) Development of C-2 aryl variants with COX-2 selectivity (e.g., 2-(4-(methylsulfonyl)phenyl derivatives showing IC50 = 0.05 μM, surpassing celecoxib); and (3) Strategic halogenation enhancing antifungal potency against Candida spp. by 100-fold [1] [5] [7]. The discovery of QcrB inhibitors like telacebec (Q203) revolutionized antitubercular drug development, demonstrating nanomolar efficacy against multidrug-resistant Mycobacterium tuberculosis through cytochrome bcc complex inhibition [8].

Table 3: Historical Milestones in Imidazo[1,2-a]pyrimidine Drug Discovery

EraTherapeutic FocusKey Structural InnovationsClinical/Biological Impact
1960s-1970sAnxiolyticsUnsubstituted coreChichibabin synthesis established scaffold accessibility
1980s-1990sCardiovascular agentsC-6 amino groupsBronchospasmolytic activity; Calcium channel blockade
2000-2010Kinase inhibitorsC-3 carboxamidesp38 MAPK inhibition for inflammatory diseases
2010-2020Antifungals/AntiviralsC-7 halogenation; C-2 carboxylic acidsCYP51 inhibition; Spike protein binding for SARS-CoV-2
2020-presentAntitubercularsN-1 methylation; C-3 aryl ethersQcrB inhibition (Telacebec phase II trials)

Contemporary research focuses on targeted delivery and polypharmacology. The 3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)propanoic acid derivative exemplifies modern design—its carboxylic acid enables protein-targeted interactions (hACE2 binding ΔG = -9.1 kcal/mol) while the C-7 methyl group optimizes metabolic stability [4] [9]. Molecular hybridization strategies have yielded conjugates with benzimidazole (antiproliferative GI50 = 1.48 μM in A549 cells) and sulfonamide (COX-2 IC50 = 0.05 μM) pharmacophores, demonstrating the scaffold's adaptability to multiple therapeutic objectives [5] [7].

Properties

CAS Number

1255147-29-5

Product Name

3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)propanoic acid

IUPAC Name

3-(7-methylimidazo[1,2-a]pyrimidin-2-yl)propanoic acid

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

InChI

InChI=1S/C10H11N3O2/c1-7-4-5-13-6-8(2-3-9(14)15)12-10(13)11-7/h4-6H,2-3H2,1H3,(H,14,15)

InChI Key

UCNAZGDAZBMRNL-UHFFFAOYSA-N

SMILES

CC1=NC2=NC(=CN2C=C1)CCC(=O)O

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.